3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid
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Overview
Description
3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Methoxy and Trifluoromethyl Groups: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate. The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Amino Propanoic Acid Moiety: The final step involves the coupling of the quinazoline derivative with an appropriate amino acid derivative, such as 3-aminopropanoic acid, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinazoline core can be reduced under hydrogenation conditions to form dihydroquinazoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of amino or thio-substituted quinazoline derivatives.
Scientific Research Applications
3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, such as signal transduction pathways, ultimately resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}butanoic acid
- 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid
- 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}benzoic acid
Uniqueness
3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the methoxy group can influence its binding affinity to molecular targets.
Properties
IUPAC Name |
3-[[7-methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c1-22-7-2-3-8-9(6-7)18-12(13(14,15)16)19-11(8)17-5-4-10(20)21/h2-3,6H,4-5H2,1H3,(H,20,21)(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMKTXLPXPOTHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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